N-acetylhomoproline
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Overview
Description
N-acetylhomoproline is a derivative of the amino acid proline, where an acetyl group is attached to the nitrogen atom of the proline ring. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and has a molecular formula of C7H11NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetylhomoproline can be synthesized through the acetylation of homoproline. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is carried out at a temperature range of 50°C to 70°C to ensure efficient acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-acetylhomoproline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
N-acetylhomoproline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in protein structure and function.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-aging properties.
Industry: It is used in the production of cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of N-acetylhomoproline involves its interaction with specific molecular targets and pathways. It is known to inhibit the formation of advanced glycation end-products (AGEs), which are compounds that contribute to aging and various diseases. By preventing the formation of AGEs, this compound helps maintain the structural integrity of proteins and other biomolecules .
Comparison with Similar Compounds
N-acetylhomoproline can be compared with other similar compounds, such as:
N-acetylproline: Similar in structure but lacks the additional carbon atom present in this compound.
N-acetylcysteine: Contains a sulfur atom and is used for its antioxidant properties.
N-acetylglutamine: Contains an additional amide group and is used in sports medicine
Its ability to inhibit AGE formation sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(1-acetylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChI Key |
DWADYZCPVLAXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1CC(=O)O |
Origin of Product |
United States |
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